Cas no 16327-03-0 (trans-3-methoxycyclopentanol)

trans-3-methoxycyclopentanol 化学的及び物理的性質
名前と識別子
-
- rel-(1R,3R)-3-methoxycyclopentan-1-ol
- trans-3-methoxycyclopentanol
- PS-17678
- SCHEMBL2666633
- 16327-03-0
- E88312
-
- インチ: 1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
- InChIKey: DYTJEQBUSOPLJD-PHDIDXHHSA-N
- SMILES: [C@@H]1(O)CC[C@@H](OC)C1
計算された属性
- 精确分子量: 116.083729621g/mol
- 同位素质量: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 29.5Ų
trans-3-methoxycyclopentanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390098-5g |
trans-3-methoxycyclopentanol |
16327-03-0 | 95%+ | 5g |
$2617 | 2023-01-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500108-250MG |
trans-3-methoxycyclopentanol |
16327-03-0 | 95% | 250MG |
¥ 1,920.00 | 2023-04-14 | |
Chemenu | CM390098-1g |
trans-3-methoxycyclopentanol |
16327-03-0 | 95%+ | 1g |
$872 | 2023-01-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500108-100MG |
trans-3-methoxycyclopentanol |
16327-03-0 | 95% | 100MG |
¥ 1,201.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ500108-1G |
trans-3-methoxycyclopentanol |
16327-03-0 | 95% | 1g |
¥ 4,798.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1231713-10G |
trans-3-methoxycyclopentanol |
16327-03-0 | 97% | 10g |
$3925 | 2023-05-13 | |
1PlusChem | 1P023Q3L-100mg |
trans-3-methoxycyclopentanol |
16327-03-0 | 95% | 100mg |
$479.00 | 2024-06-19 | |
1PlusChem | 1P023Q3L-10g |
trans-3-methoxycyclopentanol |
16327-03-0 | 95% | 10g |
$5224.00 | 2024-06-19 | |
Aaron | AR023QBX-500mg |
trans-3-Methoxycyclopentanol |
16327-03-0 | 95% | 500mg |
$1068.00 | 2025-02-13 | |
Aaron | AR023QBX-1g |
trans-3-Methoxycyclopentanol |
16327-03-0 | 95% | 1g |
$1361.00 | 2025-02-13 |
trans-3-methoxycyclopentanol 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
trans-3-methoxycyclopentanolに関する追加情報
Trans-3-Methoxycyclopentanol (CAS No. 16327-03-0): A Comprehensive Overview
Trans-3-methoxycyclopentanol (CAS No. 16327-03-0) is a cyclic alcohol with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its cyclopentane ring and a methoxy group attached to the third carbon atom, which imparts distinct chemical and physical properties. In this comprehensive overview, we will delve into the synthesis, properties, applications, and recent research developments surrounding trans-3-methoxycyclopentanol.
The synthesis of trans-3-methoxycyclopentanol is a well-documented process in the literature. One of the most common methods involves the ring-opening of a cyclopentene oxide derivative followed by methylation. This approach ensures high stereoselectivity, yielding the desired trans isomer with high purity. The use of transition metal catalysts, such as palladium or ruthenium complexes, has been shown to enhance the efficiency and yield of the reaction. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, utilizing biocatalysts and mild reaction conditions.
The physical properties of trans-3-methoxycyclopentanol are influenced by its molecular structure. It is a colorless liquid with a characteristic odor and exhibits good solubility in common organic solvents such as ethanol and acetone. The presence of the methoxy group increases its polarity, making it an excellent solvent for various chemical reactions. Additionally, trans-3-methoxycyclopentanol has a relatively high boiling point (155°C) and a low melting point (-45°C), which makes it suitable for use in a wide range of applications.
In terms of chemical reactivity, trans-3-methoxycyclopentanol can undergo various transformations due to its functional groups. The hydroxyl group can participate in nucleophilic substitution reactions, esterification, and ether formation. The methoxy group can be selectively deprotected or modified to introduce new functionalities. These properties make trans-3-methoxycyclopentanol a versatile intermediate in organic synthesis and pharmaceutical research.
One of the most promising applications of trans-3-methoxycyclopentanol is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several bioactive compounds and drug candidates. For instance, it has been used in the preparation of anti-inflammatory agents, antiviral drugs, and potential therapeutic agents for neurodegenerative diseases. Recent studies have shown that derivatives of trans-3-methoxycyclopentanol exhibit potent biological activities, including anti-cancer properties and neuroprotective effects.
Materials science is another area where trans-3-methoxycyclopentanol finds significant application. Its unique molecular structure makes it an ideal building block for the synthesis of advanced polymers and materials with tailored properties. For example, it has been used to create copolymers with enhanced mechanical strength and thermal stability. These materials have potential uses in coatings, adhesives, and electronic devices.
Recent research has also explored the environmental impact of trans-3-methoxycyclopentanol and its derivatives. Studies have shown that under controlled conditions, this compound can be biodegraded by certain microorganisms, making it a more sustainable choice compared to other organic solvents. However, further research is needed to fully understand its long-term environmental effects.
In conclusion, trans-3-methoxycyclopentanol (CAS No. 16327-03-0) is a versatile compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique structure and chemical properties make it an important intermediate in various synthetic processes and a valuable component in the development of new materials and drugs. Ongoing research continues to uncover new possibilities for this intriguing compound, highlighting its significance in modern scientific endeavors.
16327-03-0 (trans-3-methoxycyclopentanol) Related Products
- 899931-91-0(N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)
- 2171952-27-3(1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)
- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 2228147-95-1(2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine)
- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)
- 1601112-20-2(1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)
- 2386407-18-5(2-{4-(benzyloxy)carbonyl-6,6-dimethylmorpholin-3-yl}acetic acid)
- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)
- 1214335-16-6(Ethyl 3-amino-2-fluorobenzoate)
